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Compound of Interest

Compound Name: 4-Isopropylphenylacetaldehyde

Cat. No.: B1208413

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and relevant biological activity of 4-lsopropylphenylacetaldehyde. The information is curated

for professionals in research and development, with a focus on data clarity and experimental
context.

Chemical Identity and Physical Properties

4-1sopropylphenylacetaldehyde, also known as cuminaldehyde, is an aromatic aldehyde with
a characteristic earthy and green odor. It is found in some essential oils and is used in the
fragrance and flavor industry. From a pharmaceutical perspective, it has been identified as a
phosphodiesterase (PDE) inhibitor, a class of compounds with broad therapeutic potential.

Table 1: Chemical and Physical Properties of 4-lsopropylphenylacetaldehyde
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Property Value Source
Molecular Formula C11H140 [1]
Molecular Weight 162.23 g/mol [1]

CAS Number 4395-92-0 [1]
Appearance Colorless liquid

Odor Earthy, green, fern-like

Boiling Point 235-237 °C (estimated)

Density 0.968 g/cm? (estimated)

Refractive Index 1.516 (estimated)

Solubili Insoluble in water; soluble in
olubility _
organic solvents

Chemical Structure

The structure of 4-Isopropylphenylacetaldehyde consists of a benzene ring substituted with
an isopropyl group at the para position (position 4) and an acetaldehyde group.

Caption: Chemical structure of 4-Isopropylphenylacetaldehyde.

Spectroscopic Data (Predicted and Analog-Based)

Experimental spectroscopic data for 4-lsopropylphenylacetaldehyde is not readily available
in public databases. The following tables provide predicted data and data from structurally
similar compounds to aid in characterization.

Table 2: Predicted tH and 3C NMR Chemical Shifts
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1H NMR (Predicted)

13C NMR (Predicted)

Chemical Shift (ppm) Assignment
9.7 (t, 1H) -CHO

7.2 (d, 2H) Aromatic CH
7.1 (d, 2H) Aromatic CH
3.6 (d, 2H) -CHa-

2.9 (sept, 1H) -CH(CH3)2
1.2 (d, 6H) -CH(CHs)2

Note: Predicted values are based on standard chemical shift increments and data from

analogous compounds such as 4-isopropylbenzaldehyde and phenylacetaldehyde. Actual

experimental values may vary.

Table 3: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Notes
162 [M]* Molecular ion
Loss of a methyl group from
147 [M - CH3]* , ,
the isopropyl moiety
119 [M - CsH7]* Loss of the isopropyl group
Tropylium ion, a common
91 [C7H7]*
fragment for alkylbenzenes
43 [CsH7]* Isopropyl cation

Note: Fragmentation patterns are predicted based on typical fragmentation of aromatic
aldehydes and alkylbenzenes.[2][3][4]

Experimental Protocols
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Synthesis of 4-Isopropylphenylacetaldehyde via
Grignard Reaction

The synthesis of 4-Isopropylphenylacetaldehyde can be achieved through a Grignard
reaction, a common method for forming carbon-carbon bonds. The following is a representative
protocol based on general procedures for the synthesis of similar aldehydes.

Materials:

4-Bromoisopropylbenzene (1 equivalent)

e Magnesium turnings (1.2 equivalents)

e Anhydrous diethyl ether

e N,N-Dimethylformamide (DMF) (1.2 equivalents)

¢ lodine crystal (catalyst)

e Saturated aqueous ammonium chloride solution

e 1 M Hydrochloric acid

e Anhydrous sodium sulfate

o Standard laboratory glassware for anhydrous reactions (oven-dried)

Procedure:

o Grignard Reagent Formation:

o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place the magnesium turnings and a small crystal of
iodine.

o Add a small amount of anhydrous diethyl ether to cover the magnesium.
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o Dissolve 4-bromoisopropylbenzene in anhydrous diethyl ether and add a small portion to
the flask to initiate the reaction (indicated by the disappearance of the iodine color and
gentle reflux).

o Once the reaction has started, add the remaining 4-bromoisopropylbenzene solution
dropwise at a rate that maintains a gentle reflux.

o After the addition is complete, reflux the mixture for an additional 30 minutes to ensure
complete formation of the Grignard reagent.

e Reaction with DMF:
o Cool the Grignard reagent solution to 0 °C in an ice bath.

o Add N,N-dimethylformamide (DMF) dropwise via the dropping funnel, keeping the
temperature below 10 °C.

o After the addition is complete, remove the ice bath and stir the reaction mixture at room
temperature for 1 hour.

e Work-up and Purification:

[e]

Pour the reaction mixture slowly into a beaker containing a stirred mixture of crushed ice
and saturated aqueous ammonium chloride solution.

o Acidify the mixture with 1 M hydrochloric acid to a pH of ~2 to hydrolyze the intermediate
iminium salt.

o Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

o Combine the organic extracts and wash with saturated sodium bicarbonate solution and
then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o The crude product can be purified by vacuum distillation to yield 4-
Isopropylphenylacetaldehyde.
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Biological Activity: Phosphodiesterase Inhibition

4-Isopropylphenylacetaldehyde has been identified as an inhibitor of phosphodiesterase
(PDE), specifically PDE4. PDE4 is an enzyme that degrades cyclic adenosine monophosphate
(cAMP), a crucial second messenger in many cellular signaling pathways. By inhibiting PDE4,
4-1sopropylphenylacetaldehyde increases intracellular cAMP levels, leading to the activation
of downstream effectors such as Protein Kinase A (PKA). This mechanism is of significant
interest in drug development for inflammatory and neurological disorders.[5][6][7][8]

Signaling Pathway of a Generic PDE4 Inhibitor
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Caption: General signaling pathway of a PDE4 inhibitor.
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This guide provides a foundational understanding of 4-Isopropylphenylacetaldehyde for
scientific and research applications. Further experimental validation of the predicted data is
recommended for specific research needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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